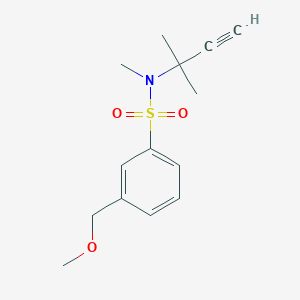
3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound is also known as TAK-659 and is being studied for its ability to target specific proteins that play a crucial role in the development of cancer and autoimmune diseases.
Mécanisme D'action
The mechanism of action of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide involves its ability to inhibit the activity of specific proteins, such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These proteins play a crucial role in the development and proliferation of cancer cells and immune cells. By inhibiting their activity, the compound can prevent the growth and spread of cancer cells and reduce the activity of immune cells that cause autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide have been extensively studied in vitro and in vivo. The compound has been found to have a high affinity for BTK and ITK proteins, which are expressed in various types of cancer cells and immune cells. By inhibiting their activity, the compound can induce apoptosis (cell death) in cancer cells and reduce the activity of immune cells that cause autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is its high selectivity for specific proteins, which makes it a promising candidate for the development of new drugs for the treatment of cancer and autoimmune diseases. However, the compound has several limitations, such as its low solubility in water and its potential toxicity at high doses. These factors need to be taken into consideration when designing experiments to study the compound's therapeutic properties.
Orientations Futures
There are several potential future directions for the study of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide. One direction is the development of new drugs that are based on the compound's structure and mechanism of action. Another direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to explore the compound's potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide involves a multi-step process that starts with the reaction of 3-nitrobenzenesulfonamide with 2-methylbut-3-yn-2-ol. The resulting product is then subjected to reduction, followed by a series of reactions that involve the use of various reagents and catalysts. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
The potential therapeutic properties of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide have been extensively studied in recent years. The compound has been found to inhibit the activity of specific proteins that are involved in the development of cancer and autoimmune diseases. This makes it a promising candidate for the development of new drugs for the treatment of these conditions.
Propriétés
IUPAC Name |
3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-6-14(2,3)15(4)19(16,17)13-9-7-8-12(10-13)11-18-5/h1,7-10H,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYALYMJOYPYJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N(C)S(=O)(=O)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole](/img/structure/B7680122.png)
![N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline](/img/structure/B7680126.png)
![1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B7680135.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile](/img/structure/B7680140.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol](/img/structure/B7680141.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)methanamine](/img/structure/B7680148.png)


![2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide](/img/structure/B7680165.png)


![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)
